4-(Trifluoromethyl)benzoyl chloride

Description

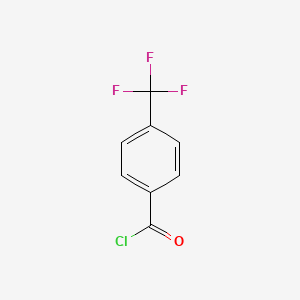

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZYBOLWRXENKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059817 | |

| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-15-7 | |

| Record name | 4-(Trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)benzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trifluoromethyl)benzoyl chloride physical properties

An In-depth Technical Guide on the Physical Properties of 4-(Trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its trifluoromethyl group imparts unique properties to target molecules, often enhancing their stability and bioavailability.[1] A thorough understanding of its physical properties is crucial for its effective handling, application in synthetic protocols, and for process optimization. This guide provides a comprehensive overview of the key physical characteristics of this compound, details the experimental methodologies for their determination, and visualizes a key reaction pathway.

Quantitative Physical Properties

The physical properties of this compound have been determined and reported across various sources. The following table summarizes the key quantitative data for this compound.

| Physical Property | Value | Units | Conditions | Reference(s) |

| Molecular Weight | 208.56 | g/mol | [1][2][3][4][5][6][7][8][9] | |

| Boiling Point | 188 - 190 | °C | at 1 atm | [1][2][3] |

| 78 - 79 | °C | at 16 mmHg | [3][9][10] | |

| 185 - 186 | °C | at 745 mmHg | [3] | |

| 184 - 186 | °C | at 750 mmHg | [3] | |

| Melting Point | -3 | °C | [1][2] | |

| Density | 1.404 | g/mL | at 25 °C | [1][3][6][9][10] |

| Refractive Index | 1.476 | n20/D | at 20 °C | [3][6][10] |

| 1.475 - 1.478 | n20/D | at 20 °C | [1][11] | |

| 1.477 | n20/D | [2][3] | ||

| Flash Point | 78 | °C | closed cup | [2][3][6] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized experimental protocols for measuring the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube or an oil bath filled with a high-boiling point liquid like paraffin oil.

-

The bath is heated gently and stirred to ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Melting Point Determination

Since this compound has a melting point of -3°C, a standard melting point apparatus would need to be adapted for sub-ambient temperatures, or a cryostat could be used. The general principle remains the same.

Apparatus:

-

Melting point apparatus with cooling capabilities or a cryostat

-

Capillary tubes

-

Thermometer

Procedure:

-

A small, finely powdered sample of the solidified compound is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is lowered below the expected melting point and then slowly increased at a controlled rate.

-

The temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.

-

A known volume of the liquid is added to the container.

-

The container with the liquid is reweighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the sample liquid are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Solubility Characteristics

This compound is a reactive acyl chloride. It is soluble in many common aprotic organic solvents. However, it reacts exothermically with protic solvents such as water, alcohols, and amines to form the corresponding carboxylic acid, esters, or amides, respectively.[12] Therefore, when considering its solubility, it is crucial to use anhydrous, inert solvents if the compound is to be recovered unchanged.

General Solubility Testing Protocol for a Reactive Compound:

-

To a small, dry test tube, add a small, measured amount of the solvent to be tested.

-

Carefully add a few drops or a small, weighed amount of this compound.

-

Observe for dissolution and any signs of a chemical reaction (e.g., heat generation, gas evolution).

-

If the compound dissolves without apparent reaction, it is considered soluble in that solvent under those conditions.

Chemical Reactivity and Visualization

This compound is a versatile reagent in organic synthesis. One of its notable applications is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. In a typical reaction, it is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield a biaryl ketone.

Suzuki-Miyaura Coupling Reaction Workflow

The following diagram illustrates the generalized workflow for a Suzuki-Miyaura coupling reaction involving an acyl chloride.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. byjus.com [byjus.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 5. uotechnology.edu.iq [uotechnology.edu.iq]

- 6. westlab.com [westlab.com]

- 7. wjec.co.uk [wjec.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to 4-(Trifluoromethyl)benzoyl Chloride

Introduction

4-(Trifluoromethyl)benzoyl chloride, a halogenated aromatic compound, is a pivotal building block in modern organic synthesis. Its unique chemical structure, featuring an electron-withdrawing trifluoromethyl group and a reactive acyl chloride moiety, makes it a versatile reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, application, and characterization.

| Property | Value |

| Molecular Weight | 208.56 g/mol [1][2][3] |

| Molecular Formula | C₈H₄ClF₃O[1][2][4] |

| CAS Number | 329-15-7[1][2][4] |

| Appearance | Colorless to Yellow Liquid[5] |

| Density | 1.404 g/mL at 25 °C[3][5] |

| Melting Point | -3 °C[5][6] |

| Boiling Point | 188-190 °C[3][5] |

| Refractive Index | n20/D 1.476[3] |

| Flash Point | 78 °C (172.4 °F) - closed cup[3] |

Synthesis Protocol

The synthesis of this compound is commonly achieved through the reaction of 4-(trifluoromethyl)benzoic acid with a chlorinating agent, such as oxalyl chloride, in the presence of a catalyst.[7]

Experimental Methodology

A detailed protocol for the synthesis is as follows:

-

A solution of 20.0 grams (0.105 moles) of 4-trifluoromethylbenzoic acid is prepared in 300 mL of methylene (B1212753) chloride.

-

Four drops of dimethylformamide (DMF) are added to the solution as a catalyst.

-

The stirred solution is cooled to a temperature range of 0-10 °C.

-

To this cooled mixture, 14.7 grams (0.116 moles) of oxalyl chloride is added.

-

Following the addition, the reaction mixture is allowed to warm to ambient temperature.

-

The mixture is then stirred for 18 hours.

-

Finally, the reaction mixture is concentrated under reduced pressure to yield this compound as a semi-solid product.[7]

Synthesis Workflow

Applications in Research and Development

This compound is a valuable reagent due to its ability to introduce the 4-(trifluoromethyl)benzoyl moiety into various molecules. The trifluoromethyl group is known to enhance the metabolic stability, bioavailability, and efficacy of drug candidates.[5][8]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory and anti-cancer drugs.[9] The incorporation of the trifluoromethyl group can significantly improve the pharmacological properties of active pharmaceutical ingredients.[5][8] For instance, it is a building block for drugs like fluoxetine, a selective serotonin (B10506) reuptake inhibitor.[10]

-

Agrochemicals: In the agrochemical industry, it is used in the formulation of pesticides and herbicides. The trifluoromethyl group enhances the efficacy and stability of these products.[5][8]

-

Material Science: This compound is also utilized in the development of specialty polymers and coatings, contributing to improved chemical resistance and durability.[5][9]

Illustrative Reaction: Suzuki-Miyaura Coupling

A notable reaction involving this compound is the Suzuki-Miyaura coupling. For example, it can undergo a microwave-promoted coupling reaction with phenylboronic acid to synthesize 4-(trifluoromethyl)benzophenone.

Safety and Hazard Information

This compound is a corrosive and hazardous chemical that requires careful handling. The GHS classification and associated precautionary statements are summarized below.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage[1][11] |

| Corrosive to Metals | GHS05 | Danger | H290: May be corrosive to metals[11] |

| Flammable Liquids | GHS02 | Warning | H227: Combustible liquid[11] |

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11][12]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[11][12][13]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13]

Conclusion

This compound is a chemical compound of significant interest in the fields of medicinal chemistry, agrochemical science, and material science. Its well-defined physicochemical properties and versatile reactivity, particularly in introducing the trifluoromethylbenzoyl group, make it an indispensable tool for the synthesis of novel and enhanced molecules. Adherence to strict safety protocols is imperative when handling this corrosive and hazardous substance. This guide provides a foundational understanding for researchers and developers working with this important chemical intermediate.

References

- 1. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 97 329-15-7 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [myskinrecipes.com]

- 6. parchem.com [parchem.com]

- 7. prepchem.com [prepchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 12. 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8 | TCI AMERICA [tcichemicals.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzoyl chloride, a key building block in modern organic synthesis. Its unique properties, conferred by the trifluoromethyl group, make it an invaluable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

This compound is an acyl chloride derivative of benzoic acid, characterized by a trifluoromethyl group at the para position of the benzene (B151609) ring. This electron-withdrawing group significantly influences the reactivity of the acyl chloride moiety, enhancing its electrophilicity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄ClF₃O | [1][2][3] |

| Molecular Weight | 208.56 g/mol | [1] |

| CAS Number | 329-15-7 | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 188-190 °C (lit.) | |

| 78-79 °C / 16 mmHg (lit.) | ||

| Density | 1.404 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.476 (lit.) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Features | Reference(s) |

| ¹H NMR | Aromatic protons typically appear as two doublets in the region of 7.5-8.2 ppm. | [1][4] |

| ¹³C NMR | Characteristic signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons. | [1][4] |

| IR Spectroscopy | Strong carbonyl (C=O) stretching absorption around 1770-1800 cm⁻¹. | [1][2][5] |

| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation patterns. | [2][6] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of 4-(trifluoromethyl)benzoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF).[7]

Experimental Protocol: Synthesis from 4-(Trifluoromethyl)benzoic Acid and Oxalyl Chloride[9]

Materials:

-

4-(Trifluoromethyl)benzoic acid (20.0 g, 0.105 mol)

-

Oxalyl chloride (14.7 g, 0.116 mol)

-

Dimethylformamide (DMF) (4 drops)

-

Methylene (B1212753) chloride (300 mL)

Procedure:

-

A solution of 4-(trifluoromethyl)benzoic acid and four drops of dimethylformamide in 300 mL of methylene chloride is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0-10 °C in an ice bath.

-

Oxalyl chloride is added dropwise to the cooled, stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 18 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield this compound.

Synthesis of this compound.

Chemical Reactions and Applications

This compound is a versatile reagent in organic synthesis, primarily used for the introduction of the 4-(trifluoromethyl)benzoyl group into various molecules. Its high reactivity makes it an excellent acylating agent for a wide range of nucleophiles, including amines, alcohols, and phenols.

Amide Formation

The reaction of this compound with primary or secondary amines readily forms the corresponding amides. This reaction is fundamental in the synthesis of many biologically active compounds.

Ester Formation

Esterification can be achieved by reacting this compound with alcohols or phenols, typically in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce the 4-(trifluoromethyl)benzoyl group onto an aromatic ring, although the trifluoromethyl group is deactivating.

Applications in Drug Discovery

The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. While direct synthesis pathways for blockbuster drugs using this compound are not always explicitly published in readily available literature, it is a key intermediate for compounds bearing the 4-trifluoromethylbenzoyl moiety. For instance, it is a logical precursor for the synthesis of various kinase inhibitors and other therapeutic agents. The synthesis of the multi-kinase inhibitor sorafenib, for example, involves the formation of a urea (B33335) linkage where a related trifluoromethylphenyl isocyanate is often used, which can be derived from precursors like 4-(trifluoromethyl)aniline, which in turn can be synthesized from 4-(trifluoromethyl)benzoic acid derivatives.[8][9][10]

General workflow for acylation reactions.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Danger | H314: Causes severe skin burns and eye damage. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from moisture and water, as it reacts to produce hydrogen chloride gas.

-

Store in a tightly sealed container in a cool, dry place.

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a cornerstone reagent for the introduction of the 4-(trifluoromethyl)benzoyl moiety in organic synthesis. Its enhanced reactivity and the desirable properties imparted by the trifluoromethyl group make it a valuable tool for researchers and professionals in the pharmaceutical, agrochemical, and material science industries. Proper handling and a thorough understanding of its reactivity are essential for its safe and effective use in the laboratory and in industrial processes.

References

- 1. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [oakwoodchemical.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

- 8. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Sorafenib [journal11.magtechjournal.com]

Spectral Analysis of 4-(Trifluoromethyl)benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for 4-(Trifluoromethyl)benzoyl chloride (CAS No: 329-15-7), a crucial reagent and building block in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Weight: 208.56 g/mol [1]

-

Appearance: Colorless to light yellow liquid

-

Key Synonyms: p-(Trifluoromethyl)benzoyl chloride, α,α,α-Trifluoro-p-toluoyl chloride[2][4]

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 | Doublet | ~8 | Aromatic Protons (ortho to -COCl) |

| ~7.8 | Doublet | ~8 | Aromatic Protons (ortho to -CF₃) |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carbonyl Carbon (-COCl) |

| ~136 | Aromatic Carbon (ipso to -COCl) |

| ~135 (quartet) | Aromatic Carbon (ipso to -CF₃) |

| ~131 | Aromatic Carbons (ortho to -COCl) |

| ~126 (quartet) | Aromatic Carbons (ortho to -CF₃) |

| ~123 (quartet) | Trifluoromethyl Carbon (-CF₃) |

Note: The signals for carbons near the -CF₃ group appear as quartets due to C-F coupling.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O Stretch (acid chloride) |

| ~1600, ~1490, ~1410 | Medium-Strong | Aromatic C=C Stretch |

| ~1320 | Strong | C-F Stretch |

| ~1180, ~1140 | Strong | C-F Stretch |

| ~860 | Strong | C-H Bend (para-disubstituted benzene) |

| ~750 | Strong | C-Cl Stretch |

Note: The strong absorption band for the carbonyl group is characteristic of acid chlorides and is typically found at a higher wavenumber than for other carbonyl compounds.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 208 | ~30 | Molecular Ion [M]⁺ |

| 173 | ~100 | [M-Cl]⁺ |

| 145 | ~80 | [M-Cl-CO]⁺ |

| 95 | ~20 | [C₆H₄F]⁺ |

Note: The base peak at m/z 173 corresponds to the stable acylium ion formed by the loss of the chlorine atom.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the sample.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[5][6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection, or more commonly, after separation by Gas Chromatography (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

-

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for this type of compound.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectral analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: Workflow for Spectroscopic Analysis.

Caption: Mass Spectrometry Fragmentation Pathway.

References

- 1. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

4-(Trifluoromethyl)benzoyl chloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Trifluoromethyl)benzoyl Chloride in Organic Solvents

For researchers, scientists, and professionals engaged in drug development and organic synthesis, a thorough understanding of the solubility of key reagents is paramount for reaction optimization, process development, and safety. This compound (TFMB-Cl), a vital building block in the synthesis of pharmaceuticals and agrochemicals, is a case in point. Its reactivity and solubility characteristics dictate its handling, storage, and application in various chemical transformations. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, supported by a generalized experimental protocol for its determination.

Core Concepts: Solubility of Acyl Chlorides

Acyl chlorides, as a class of compounds, are highly reactive electrophiles. Their solubility is not merely a physical dissolution process but is often intertwined with their chemical reactivity. The powerful electron-withdrawing nature of the chloro and trifluoromethyl groups in this compound makes the carbonyl carbon highly susceptible to nucleophilic attack. Consequently, its interaction with protic solvents (e.g., alcohols, water) leads to rapid solvolysis rather than simple dissolution. In aprotic solvents, while true solubility can be achieved, the presence of even trace amounts of water can lead to decomposition, forming 4-(trifluoromethyl)benzoic acid and hydrochloric acid. Therefore, any discussion or experimental determination of its solubility must be conducted under strictly anhydrous conditions.

Qualitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature, likely due to its high reactivity. However, based on its chemical structure and common applications in organic synthesis, a qualitative assessment of its solubility can be made. The presence of the trifluoromethyl group can, in some cases, enhance solubility in organic solvents. The compound is a liquid at room temperature, which generally favors miscibility with other liquids.

The following table summarizes the expected qualitative solubility of this compound in various organic solvents. This information is derived from its common use as a reagent in these solvents and the general solubility characteristics of similar acyl chlorides.

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale and Remarks |

| Aprotic Nonpolar | Toluene, Hexane | Soluble / Miscible | As a nonpolar aromatic compound, it is expected to be highly soluble in other aromatic and aliphatic hydrocarbon solvents. These are common solvents for reactions involving acyl chlorides. |

| Aprotic Polar | Dichloromethane (DCM), Chloroform | Soluble / Miscible | These are widely used as solvents for reactions with this compound, indicating good solubility. They are relatively inert towards the acyl chloride. |

| Tetrahydrofuran (THF), Diethyl Ether | Soluble / Miscible | Ethers are common aprotic solvents that are generally compatible with acyl chlorides, provided they are rigorously dried. | |

| Acetone, Ethyl Acetate | Soluble / Miscible (with caution) | While likely soluble, the carbonyl groups in these solvents could potentially undergo slow reactions with the highly reactive acyl chloride over time, or in the presence of catalysts. Use of freshly distilled, dry solvents is critical. | |

| Protic | Methanol, Ethanol | Reactive | Reacts rapidly to form the corresponding methyl or ethyl 4-(trifluoromethyl)benzoate. This is a chemical reaction (solvolysis), not a simple dissolution. |

| Water | Reactive | Reacts violently with water to hydrolyze to 4-(trifluoromethyl)benzoic acid and hydrochloric acid[1]. It is not considered soluble but rather decomposes. |

Experimental Protocol for Solubility Determination of a Reactive Acyl Chloride

Given the moisture-sensitive and reactive nature of this compound, a standard experimental protocol for solubility determination must be adapted to ensure accurate and safe measurements. The following is a generalized procedure.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent (e.g., dichloromethane, toluene, THF)

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined septa

-

Gas-tight syringes

-

Analytical balance (4-5 decimal places)

-

Temperature-controlled shaker or stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)

Methodology:

-

Preparation of Saturated Solutions:

-

All glassware must be oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a known volume or mass of the anhydrous solvent in a sealed vial. The use of an excess is crucial to ensure that a saturated solution is formed.

-

Securely seal the vials.

-

Place the vials in a temperature-controlled shaker or on a stirrer plate and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully monitored and maintained.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solute settle.

-

To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a controlled temperature.

-

-

Sampling and Dilution:

-

Under an inert atmosphere, carefully withdraw a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe.

-

Immediately transfer the aliquot into a pre-weighed volumetric flask containing a suitable quenching agent (e.g., a known excess of a non-nucleophilic base in a compatible solvent) to prevent decomposition during analysis.

-

Reweigh the volumetric flask to determine the exact mass of the transferred solution.

-

Dilute the sample to the mark with a suitable solvent for analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the prepared sample and the standard solutions using a validated analytical method (HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Workflow for Determining the Solubility of a Reactive Acyl Chloride.

Signaling Pathways and Logical Relationships

In the context of this technical guide, there are no biological signaling pathways to describe. The logical relationship is the direct impact of the compound's chemical properties on its solubility and the necessary experimental considerations, as outlined in the protocol and the workflow diagram above.

Conclusion

While quantitative solubility data for this compound is scarce, a strong qualitative understanding of its behavior in various organic solvents can be established based on its chemical properties and its use in synthesis. It is highly soluble in common anhydrous aprotic solvents but reacts with protic solvents. For researchers requiring precise solubility values, a carefully designed experimental protocol that accounts for the compound's reactivity and moisture sensitivity is essential. The methodology presented here provides a robust framework for obtaining reliable solubility data for this and other reactive acyl chlorides, thereby facilitating their effective and safe use in research and development.

References

A Deep Dive into the Reactivity of 4-(Trifluoromethyl)benzoyl Chloride with Nucleophiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of activated acylating agents is paramount for the efficient construction of complex molecular architectures. Among these, 4-(trifluoromethyl)benzoyl chloride stands out as a highly versatile and reactive building block. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the para position of the benzoyl chloride moiety significantly enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common nucleophiles, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Concepts: Enhanced Reactivity of this compound

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus accelerating the rate of nucleophilic attack. The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, acting through a negative inductive effect (-I). This effect is key to the heightened reactivity of this compound compared to unsubstituted benzoyl chloride.

The general mechanism for the reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution pathway, typically a two-step addition-elimination mechanism. The nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl double bond is reformed, yielding the acylated product.

Data Presentation: A Comparative Look at Reactivity

While extensive kinetic data for the reaction of this compound with a wide array of nucleophiles is not centrally compiled, a comparative understanding can be gleaned from solvolysis data of para-substituted benzoyl chlorides. The rate constants for the solvolysis (reaction with the solvent) in 97% w/w hexafluoroisopropanol-water (97H) at 25 °C provide a quantitative measure of their relative reactivities.

| Substituent (Z) | Rate Constant (k/s⁻¹) |

| OMe | 3.21 x 10⁻³[1] |

| Me | 6.28 x 10⁻⁵[1] |

| H | 5.45 x 10⁻⁶[1] |

| Cl | 4.65 x 10⁻⁷[1] |

| CF₃ | (Estimated to be > 4.65 x 10⁻⁷) |

Note: While a specific value for the trifluoromethyl substituent is not provided in the cited source, its strong electron-withdrawing nature suggests a rate constant significantly higher than that of the chloro-substituted analogue.

Furthermore, studies on the alcoholysis of substituted benzoyl chlorides with n-propanol at 25°C have shown a clear trend where electron-withdrawing substituents increase the reaction rate.[2]

| Substituent | Pseudo-first-order rate constant (k, min⁻¹) |

| Unsubstituted | 0.0321[2] |

| m-methoxy | 0.0340[2] |

| p-bromo | 0.0590[2] |

| p-iodo | 0.0617[2] |

| m-iodo | 0.1044[2] |

These data collectively support the principle that the electron-withdrawing trifluoromethyl group in this compound leads to a significantly enhanced reaction rate with nucleophiles compared to unsubstituted or electron-donating substituted benzoyl chlorides.

Reactions with Nucleophiles: A Closer Look

Reaction with Amines: Synthesis of Amides

The reaction of this compound with primary and secondary amines is a facile and high-yielding method for the synthesis of 4-(trifluoromethyl)benzamides. These amides are of significant interest in medicinal chemistry due to the favorable properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity.

General Reaction:

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Reaction with Alcohols: Synthesis of Esters

Similarly, this compound reacts readily with alcohols to form 4-(trifluoromethyl)benzoate esters. The reaction often proceeds under mild conditions, and the use of a base is common to drive the reaction to completion.

General Reaction:

Reaction with Water: Hydrolysis

Like other acyl chlorides, this compound is sensitive to moisture and undergoes hydrolysis to form 4-(trifluoromethyl)benzoic acid. This reaction is generally considered a competing side reaction and should be minimized by using anhydrous solvents and an inert atmosphere during reactions with other nucleophiles.

General Reaction:

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of N-Aryl-4-(trifluoromethyl)benzamide

This protocol describes a general procedure for the amidation of an aromatic amine with this compound.

Materials:

-

This compound (1.0 equiv)

-

Substituted aniline (B41778) (1.0 equiv)

-

Triethylamine (1.1 equiv)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

To a stirred solution of the substituted aniline (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous dichloromethane at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous dichloromethane dropwise via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Characterization of N-[4-(trifluoromethyl)phenyl]benzamide:

-

¹H NMR (400 MHz, d6-DMSO): δ [ppm] = 10.48 (s, 1H), 8.15 (d, J = 8.1 Hz, 2H), 7.92 (d, J = 8.3 Hz, 2H), 7.79 (d, J = 7.6 Hz, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.58 (t, J = 7.7 Hz, 2H).[3]

-

¹³C NMR (100 MHz, d6-DMSO): δ [ppm] = 165.9, 142.6, 134.9, 132.3, 128.9, 128.0, 126.0 (q, J = 3.8 Hz), 124.5 (q, J = 270.3 Hz), 123.9 (q, J = 32.1 Hz), 120.3.

Protocol 2: Synthesis of Alkyl 4-(trifluoromethyl)benzoate

This protocol outlines a general procedure for the esterification of an alcohol with this compound.

Materials:

-

This compound (1.0 equiv)

-

Alcohol (1.2 equiv)

-

Pyridine (1.2 equiv)

-

Diethyl ether (anhydrous)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the alcohol (1.2 equiv) in anhydrous diethyl ether and add pyridine (1.2 equiv).

-

Cool the mixture to 0 °C and add this compound (1.0 equiv) dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

-

Purify the product by distillation or column chromatography.

Mandatory Visualizations

The following diagrams illustrate key aspects of the reactivity of this compound.

References

An In-depth Technical Guide to the Safety Data Sheet of 4-(Trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and emergency procedures for 4-(Trifluoromethyl)benzoyl chloride (CAS No: 329-15-7), a crucial reagent in the synthesis of pharmaceuticals and agrochemicals. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough and reliable guide for laboratory and development settings.

Chemical Identification

-

Chemical Name: this compound

-

Synonyms: α,α,α-Trifluoro-p-toluoyl chloride, p-(Trifluoromethyl)benzoyl chloride[1][2][3]

Physical and Chemical Properties

This compound is a combustible liquid that is sensitive to moisture. Contact with water can liberate toxic gases, such as hydrogen chloride.[5]

| Property | Value | Source |

| Molecular Weight | 208.56 g/mol | [2][3] |

| Appearance | Light yellow liquid | |

| Physical State | Liquid | [5][6] |

| Density | 1.404 g/mL at 25 °C | [6] |

| Boiling Point | 188-190 °C (lit.) | [6] |

| 78-79 °C / 16 mmHg (lit.) | [6] | |

| Flash Point | 78 °C (172.4 °F) - closed cup | [1][6] |

| Refractive Index | n20/D 1.476 (lit.) | [6] |

Hazards Identification and Classification

This compound is classified as a hazardous substance requiring stringent safety measures. It is a combustible liquid that is corrosive to metals and causes severe skin burns and eye damage.[4][7]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2][8] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[5][9] |

| Flammable Liquids | Category 4 | H227: Combustible liquid[4][5] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[4][7] |

The logical relationship between the chemical's hazards and the required personal protective equipment is illustrated below.

Caption: Relationship between chemical hazards and required PPE.

First-Aid Measures

Immediate medical attention is required for all routes of exposure.[5] First aid providers must wear appropriate personal protective equipment, such as rubber gloves and safety goggles, to prevent self-contamination.[10]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Immediately call a POISON CENTER or physician.[4][10] |

| Skin Contact | Immediately take off all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[5] Seek immediate medical attention. Wash contaminated clothing before reuse.[4][5] |

| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[11][12] Never give anything by mouth to an unconscious person.[11][12] Call a physician or POISON CENTER immediately.[5] |

The following diagram outlines the decision-making workflow for first responders in the event of an exposure.

Caption: First-aid decision workflow for exposure incidents.

Fire-Fighting Measures

This material is a combustible liquid and may form explosive vapor-air mixtures.[4][11] Containers may explode when heated. In case of fire, thermal decomposition can produce hazardous gases including carbon oxides (CO, CO₂), hydrogen chloride, hydrogen fluoride, and phosgene.[5]

| Measure | Protocol |

| Suitable Extinguishing Media | Alcohol-resistant foam, dry chemical, carbon dioxide (CO₂), or water spray.[11][12] Use extinguishing media appropriate for the surrounding fire.[11] |

| Unsuitable Extinguishing Media | Using a direct water jet may be unsuitable as the material reacts with water.[10] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective, gas-tight chemical clothing. |

| Specific Actions | Evacuate the area.[11] Use water spray or fog to cool exposed containers.[11] Fight fire remotely if there is a risk of explosion.[11] |

Accidental Release Measures

In case of a spill, immediate and appropriate action must be taken to prevent harm to personnel and the environment.

-

Personal Precautions: Evacuate unnecessary personnel.[11] Ensure adequate ventilation.[10] Wear full personal protective equipment, including a self-contained breathing apparatus.[5] Remove all sources of ignition and use non-sparking tools.[5][10] Do not breathe vapors or mist.[5]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[5][10]

-

Containment and Cleaning: Stop the leak if it is safe to do so.[11] Absorb the spillage with inert, non-combustible material such as sand, silica (B1680970) gel, or dry chemical absorbent.[10] Collect the absorbed material into a suitable, closed container for disposal.[5][10]

The following workflow details the procedural steps for responding to an accidental release.

Caption: Procedural workflow for accidental spill response.

Handling and Storage

-

Handling: Wear appropriate personal protective equipment. Use only in a well-ventilated area or under a chemical fume hood.[13] Keep away from heat, sparks, and open flames.[5] Avoid contact with skin, eyes, and clothing. The substance is moisture-sensitive; do not allow contact with water.[5]

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[4] Keep containers tightly closed when not in use.[5] Store under an inert atmosphere.[5] Keep away from incompatible materials.

-

Incompatible Materials: Water, strong oxidizing agents, strong bases, strong acids, alcohols, and strong reducing agents.[5]

Exposure Controls and Personal Protection

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably with a local exhaust system or in a chemical fume hood.[10] Emergency eye wash fountains and safety showers must be available in the immediate vicinity of any potential exposure.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][12] Use equipment approved under standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear impervious protective gloves and clothing to prevent skin exposure.[5][8][10]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for acid gases.[5] In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[8][10]

-

Toxicological Information

This substance is destructive to the tissues of the mucous membranes and upper respiratory tract.[11] The primary health hazard is severe corrosion (burns) to any tissue it comes in contact with.

-

Acute Effects:

-

Inhalation: Causes respiratory tract irritation and may be destructive to mucous membranes.[11] Symptoms can include coughing, shortness of breath, headache, and nausea.[11]

-

Ingestion: Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation of the stomach or esophagus.[14]

-

Quantitative toxicological data such as LD50 or LC50 values are not provided in the reviewed safety data sheets.

Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations.[4][10] The material should be disposed of at an approved waste disposal plant.[4][5] Empty containers should be handled with care as they may contain flammable residual vapors.

References

- 1. 4-(三氟甲基)苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-(三氟甲基)苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. synquestlabs.com [synquestlabs.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

4-(Trifluoromethyl)benzoyl chloride stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 4-(Trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TFMB-Cl), a colorless to pale yellow liquid, is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the trifluoromethyl group, which imparts unique electronic properties, enhancing the reactivity of the benzoyl chloride moiety. However, this high reactivity also presents challenges regarding its stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and protocols for its handling to ensure its integrity for research and development applications.

Core Concepts: Chemical Stability and Reactivity

The stability of this compound is intrinsically linked to its chemical reactivity. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the benzene (B151609) ring significantly increases the electrophilicity of the carbonyl carbon.[2] This makes the compound highly susceptible to nucleophilic attack, which is the primary pathway for its degradation.

The most significant factor affecting the stability of this compound is its sensitivity to moisture.[3][4] It readily reacts with water in a vigorous and exothermic hydrolysis reaction to form 4-(trifluoromethyl)benzoic acid and hydrogen chloride gas.[3] This reaction is irreversible and leads to the degradation of the product, diminishing its purity and effectiveness for subsequent synthetic steps.

Beyond water, this compound is also incompatible with a range of other nucleophilic and basic substances. Contact with alcohols will lead to the formation of esters, while reactions with amines will yield amides. It is also incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3] Therefore, meticulous handling and storage are paramount to preserving the chemical's integrity.

Quantitative Data and Physical Properties

| Property | Value | Source |

| CAS Number | 329-15-7 | [3][5] |

| Molecular Formula | C₈H₄ClF₃O | [1][5] |

| Molecular Weight | 208.56 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 68 °C at 12 mmHg | |

| 78-79 °C at 16 mmHg | [7] | |

| Density | 1.404 g/cm³ | [7] |

| Flash Point | 78 °C | [7] |

| Refractive Index | 1.4755 | [7] |

Recommended Storage Conditions

To mitigate degradation and ensure the long-term stability of this compound, the following storage conditions are essential. These recommendations are based on safety data sheets and product information from chemical suppliers.

| Parameter | Recommendation | Rationale | Citation |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture, which causes hydrolysis. | [3][4] |

| Temperature | Store in a cool, dry, well-ventilated place. A temperature of <15°C is recommended. | Reduces the rate of potential degradation reactions and minimizes vapor pressure. | [3] |

| Container | Keep in the original, tightly closed container. | Prevents contamination and exposure to moisture and air. | [3][4] |

| Location | Store in a corrosives area, away from incompatible materials. Store locked up. | Due to its corrosive nature and reactivity, segregation from incompatible substances is crucial for safety. | [3][8][9] |

| Incompatible Materials | Water, alcohols, strong acids, strong bases, strong oxidizing agents, and strong reducing agents. | To prevent vigorous and potentially hazardous reactions that degrade the compound. | [3] |

Experimental Protocols and Handling

Proper handling is critical to prevent exposure and maintain the quality of this compound.

General Handling Protocol

-

Work Area : Always handle this compound in a well-ventilated fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][10]

-

Inert Atmosphere Techniques : Use dry glassware and handle the reagent under an inert atmosphere (e.g., using a Schlenk line or a glovebox) to prevent exposure to moisture.

-

Dispensing : Use a syringe or cannula to transfer the liquid, ensuring a dry needle and syringe.

-

Spill Management : In case of a spill, absorb the material with an inert, dry absorbent such as sand or silica (B1680970) gel.[3] Do not use water.[3]

-

Waste Disposal : Dispose of waste in a designated, approved waste disposal plant.[3][8]

Protocol for a Typical Acylation Reaction

This protocol outlines the general procedure for reacting this compound with a nucleophile (e.g., an amine or alcohol).

-

Reaction Setup : Assemble a dry, oven-dried flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

-

Reagent Preparation : Dissolve the nucleophile (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Addition of TFMB-Cl : Slowly add this compound (1.05 equivalents) to the stirred solution at 0 °C.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Workup : Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution), separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product using standard techniques such as column chromatography or recrystallization.

Visualizing Stability and Handling

The following diagrams illustrate the key chemical transformation affecting stability and the logical workflow for proper handling.

Caption: Hydrolysis pathway of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemeo.com [chemeo.com]

- 7. This compound [oakwoodchemical.com]

- 8. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 9. 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8 | TCI AMERICA [tcichemicals.com]

- 10. echemi.com [echemi.com]

A Comprehensive Technical Guide to 4-(Trifluoromethyl)benzoyl Chloride: Hazards and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information, handling protocols, and emergency procedures for 4-(Trifluoromethyl)benzoyl chloride (TFMB-Cl). Adherence to these guidelines is essential for ensuring laboratory safety and mitigating risks associated with this highly reactive compound.

Chemical Identity and Properties

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its reactivity stems from the acyl chloride functional group, which is susceptible to nucleophilic attack, and the electron-withdrawing nature of the trifluoromethyl group.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| CAS Number | 329-15-7 | [2][3][4] |

| Molecular Formula | C₈H₄ClF₃O | [3][5] |

| Molecular Weight | 208.56 g/mol | [2][3][4] |

| Appearance | Liquid | [2][6] |

| Density | 1.404 g/mL at 25 °C | [2][6] |

| Boiling Point | 188-190 °C | [2] |

| 78-79 °C at 16 mmHg | [2] | |

| Flash Point | 78 °C (172.4 °F) - closed cup | [2][6] |

| Refractive Index | n20/D 1.476 | [2][6] |

| Synonyms | p-(Trifluoromethyl)benzoyl chloride, α,α,α-Trifluoro-p-toluoyl chloride | [1][3][5] |

Hazard Identification and Classification

TFMB-Cl is a hazardous chemical that poses significant risks upon exposure. It is classified as a corrosive and combustible liquid that reacts violently with water.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3][7][8] |

| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage.[6][7] |

| Flammable Liquids | 4 | H227: Combustible liquid.[8] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[8] |

Hazard Pictograms:

GHS05: Corrosion

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to prevent accidents and exposure.

Engineering Controls

-

Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling TFMB-Cl.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Standard(s) |

| Eyes/Face | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[9][10] |

| Skin | Impervious, flame-resistant protective clothing and gloves (e.g., nitrile rubber). | EU Directive 89/686/EEC, EN 374.[9] |

| Respiratory | Use a full-face respirator with a suitable cartridge (e.g., type ABEK) if exposure limits are exceeded or irritation is experienced. | NIOSH (US) or CEN (EU) approved.[9][11] |

Storage

-

Store in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[7][8]

-

Keep containers tightly closed and store under an inert atmosphere as the chemical is moisture-sensitive.[7][11]

-

Store in a designated corrosives area, away from incompatible materials such as water, strong oxidizing agents, strong acids, strong bases, and alcohols.[7]

Experimental Protocols

The following are generalized procedures for the safe use and quenching of this compound. These should be adapted to specific experimental needs and performed only by trained personnel.

General Workflow for Laboratory Use

The following diagram outlines the standard workflow for using TFMB-Cl in a laboratory setting.

References

- 1. scbt.com [scbt.com]

- 2. kgroup.du.edu [kgroup.du.edu]

- 3. benchchem.com [benchchem.com]

- 4. This compound [oakwoodchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 7. uvic.ca [uvic.ca]

- 8. sarponggroup.com [sarponggroup.com]

- 9. ors.od.nih.gov [ors.od.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

α,α,α-Trifluoro-p-toluoyl chloride properties

An In-depth Technical Guide to α,α,α-Trifluoro-p-toluoyl Chloride

Introduction

α,α,α-Trifluoro-p-toluoyl chloride, also known as 4-(Trifluoromethyl)benzoyl chloride, is a specialty chemical compound that serves as a crucial intermediate and building block in organic synthesis. With the chemical formula C₈H₄ClF₃O, it is particularly valued in the pharmaceutical, agrochemical, and dye industries.[1][2][3] Its utility stems from the presence of the trifluoromethyl (-CF₃) group, which can significantly alter the electronic, lipophilic, and metabolic properties of a molecule. This guide provides a comprehensive overview of its properties, reactivity, applications, and handling protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of α,α,α-Trifluoro-p-toluoyl chloride are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | References |

| IUPAC Name | This compound | [4] |

| Synonyms | p-(Trifluoromethyl)benzoyl chloride, PTF-BOC | [3][4][5] |

| CAS Number | 329-15-7 | [2][4] |

| EC Number | 206-342-9 | [2][4] |

| Molecular Formula | C₈H₄ClF₃O | [2][4] |

| Molecular Weight | 208.57 g/mol | [2][4] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Melting Point | -3 °C | [2][3][4] |

| Boiling Point | 188-190 °C (lit.) | [1][2][4] |

| Density | 1.404 g/mL at 25 °C (lit.) | [1][2][3] |

| Refractive Index (n20/D) | 1.476 (lit.) | [1][2][3] |

| Flash Point | 78 °C / 173 °F | [2][4][5] |

| Water Solubility | Decomposes | [3][5] |

Chemical Reactivity and Applications

α,α,α-Trifluoro-p-toluoyl chloride is a reactive acyl chloride, making it a versatile reagent for introducing the 4-(trifluoromethyl)benzoyl moiety into various molecular scaffolds.

Acylation Reactions

As a typical acyl chloride, it readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. It reacts with alcohols to form esters, with amines to form amides, and with water to hydrolyze back to the corresponding carboxylic acid.

A primary application is in Friedel-Crafts acylation, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.[6] This reaction is fundamental for creating carbon-carbon bonds and synthesizing complex aromatic structures.

Friedel-Crafts Acylation Pathway

Cross-Coupling Reactions

This compound is also utilized in modern cross-coupling reactions. For instance, it undergoes microwave-promoted Suzuki-type coupling with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone.[1][3] Such reactions are pivotal in modern drug discovery for efficiently constructing complex molecular architectures.

Role in Drug Discovery and Agrochemicals

The trifluoromethyl group is a key pharmacophore in medicinal chemistry. Its high electronegativity and lipophilicity can enhance a drug's metabolic stability, binding affinity, and bioavailability. The introduction of the 4-(trifluoromethyl)benzoyl group using α,α,α-trifluoro-p-toluoyl chloride is a common strategy in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][3][7][8]

Experimental Protocols

The following section provides a generalized protocol for a common reaction involving α,α,α-trifluoro-p-toluoyl chloride.

General Protocol for Friedel-Crafts Acylation

This protocol is a general guideline and requires optimization for specific substrates and scales.[9][10] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reagent and catalyst.[11]

Materials:

-

α,α,α-Trifluoro-p-toluoyl chloride

-

Aromatic substrate (e.g., toluene, anisole)

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

-

Anhydrous, non-protic solvent (e.g., dichloromethane (B109758) (DCM), carbon disulfide)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

1 M HCl, saturated sodium bicarbonate, brine

-

Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.[9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the aromatic substrate in the anhydrous solvent. Cool the mixture to 0 °C using an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add the anhydrous aluminum chloride to the cooled solution. Stir until fully dispersed.

-

Reagent Addition: Dissolve α,α,α-trifluoro-p-toluoyl chloride in a small amount of the anhydrous solvent and add it to the addition funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Stir for an additional 2-16 hours, monitoring progress with a suitable technique (e.g., TLC).

-

Workup: Cool the reaction mixture back to 0 °C and carefully quench it by pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.[9]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Washing: Combine the organic layers and wash sequentially with cold 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product via column chromatography or recrystallization.

Experimental Workflow for Acylation

Safety and Handling

α,α,α-Trifluoro-p-toluoyl chloride is a corrosive and hazardous chemical that requires strict safety precautions.

-

Hazards: Causes severe skin burns and eye damage.[11][12] It is a lachrymator (causes tearing) and is sensitive to moisture.[3][5][13] Contact with water results in decomposition, releasing corrosive hydrogen chloride gas.[14]

-

Handling: Always handle in a well-ventilated chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[12][14] Avoid inhalation of vapors or mists.[15]

-